molecular formula C7H12O3 B2689304 2-Methoxycyclopentane-1-carboxylic acid CAS No. 101354-64-7

2-Methoxycyclopentane-1-carboxylic acid

Cat. No.: B2689304
CAS No.: 101354-64-7
M. Wt: 144.17
InChI Key: KHFKWNMKMOBOLL-UHFFFAOYSA-N
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Description

2-Methoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of cyclopentane, featuring a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the methoxylation of cyclopentane derivatives followed by carboxylation. For instance, starting with cyclopentanol, methoxylation can be performed using methanol in the presence of an acid catalyst. The resulting methoxycyclopentane can then be oxidized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

2-Methoxycyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

    Cyclopentane-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methylcyclopentane-1-carboxylic acid: Features a methyl group instead of a methoxy group, leading to variations in its chemical behavior.

Uniqueness: 2-Methoxycyclopentane-1-carboxylic acid is unique due to the presence of both a methoxy and a carboxylic acid group on the cyclopentane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFKWNMKMOBOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101354-64-7
Record name 2-methoxycyclopentane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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